Product packaging for L-Alanine-beta-alanine(Cat. No.:)

L-Alanine-beta-alanine

Cat. No.: B14772587
M. Wt: 178.19 g/mol
InChI Key: NKWMMEIEWUEFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine-beta-alanine is a synthetic dipeptide of interest for biochemical research. While the specific properties of this combined molecule are an area of ongoing study, its constituent amino acids, L-alanine and beta-alanine, have well-documented and distinct biological roles. L-alanine is an alpha-amino acid involved in protein biosynthesis and glucose-alanine cycle . In contrast, beta-alanine is a non-proteinogenic beta-amino acid and the rate-limiting precursor in the synthesis of carnosine (beta-alanyl-L-histidine) . Carnosine is a physiologically important dipeptide stored in skeletal muscle, where it functions as an intracellular pH buffer during high-intensity activity by sequestering hydrogen ions . Research on beta-alanine supplementation focuses on elevating muscle carnosine to enhance physical performance . Beyond its role in carnosine synthesis, beta-alanine also exhibits neuroactive properties, acting as an agonist at glycine and GABA receptors, and may function as a small-molecule neurotransmitter or neuromodulator . This dipeptide provides a novel compound to investigate the combined or synergistic effects of these two amino acids in a single molecule, potentially exploring metabolic pathways, stability, or delivery mechanisms not achievable with the individual amino acids alone. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O4 B14772587 L-Alanine-beta-alanine

Properties

Molecular Formula

C6H14N2O4

Molecular Weight

178.19 g/mol

IUPAC Name

2-aminopropanoic acid;3-aminopropanoic acid

InChI

InChI=1S/2C3H7NO2/c1-2(4)3(5)6;4-2-1-3(5)6/h2H,4H2,1H3,(H,5,6);1-2,4H2,(H,5,6)

InChI Key

NKWMMEIEWUEFNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N.C(CN)C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of L Alanine and Beta Alanine

Gene Expression and Transcriptional Control of Related Enzymes

The synthesis of L-alanine and β-alanine is regulated at the genetic level through the controlled expression of the enzymes involved in their respective biosynthetic pathways.

L-Alanine Synthesis Regulation:

The expression of the gene encoding alanine (B10760859) aminotransferase (ALT) is influenced by various factors. In humans, two main isoforms exist: ALT1 (cytosolic) and ALT2 (mitochondrial). nih.gov

Metabolic Stress : The expression of the ALT2 gene is upregulated in response to metabolic stressors such as amino acid deprivation and ER stress. This upregulation is mediated by the activating transcription factor 4 (ATF4) . nih.gov

Transcriptional Activators : Studies in gilthead sea bream have identified p300 and c-Myb as transcriptional activators of the cytosolic ALT gene (cAlt). Starvation conditions were shown to increase the mRNA levels of p300 and c-Myb, leading to enhanced transcription of cAlt. Conversely, insulin (B600854) administration decreased the expression of both p300 and c-Myb. nih.gov

In Escherichia coli, several genes are implicated in alanine synthesis, including avtA, alaA (identified as yfbQ), and alaB. The expression of avtA and yfbQ is modestly repressed by alanine, and this regulation is mediated by the leucine-responsive regulatory protein (Lrp) . nih.gov

Beta-Alanine (B559535) Synthesis Regulation:

The regulation of β-alanine synthesis is also multifaceted, with different control mechanisms for the various pathways.

L-aspartate-α-decarboxylase (PanD) : In E. coli, the activity of PanD is regulated by another protein called PanZ (formerly YhhK) . PanZ activates the PanD proenzyme in a coenzyme A-dependent manner, thereby controlling the supply of β-alanine for pantothenate biosynthesis. nih.gov This regulatory mechanism allows the bacteria to adjust β-alanine production based on metabolic demand. nih.gov The panD gene itself is conserved across many bacteria. nih.gov In some bacteria, PanD activity is inhibited by compounds such as hydroxylamine (B1172632) and D-serine. uniprot.org

Uracil (B121893) Degradation Pathway : The genes encoding the enzymes of the uracil degradation pathway are also subject to regulation. For instance, in Rhizobium etli, β-alanine is synthesized via this pathway, and the final step is catalyzed by β-alanine synthase (AmaB). nih.gov

Bacillus subtilis Studies : Research on Bacillus subtilis has identified several genes that influence β-alanine production. Overexpression of the native L-aspartate-α-decarboxylase significantly increased β-alanine yield. nih.govbohrium.com Knocking out genes involved in competing metabolic pathways, such as ptsG, fbp, ydaP, yhfS, mmgA, and pckA, also enhanced production. nih.govbohrium.com Furthermore, suppressing the expression of genes like glmS, accA, and accB was found to increase β-alanine synthesis. nih.govbohrium.com

Carnosine-Related Enzymes : In muscle tissue, where β-alanine is a precursor to carnosine, the expression of related transporters and enzymes is regulated by nutritional and hormonal factors. For example, β-alanine supplementation in mice has been shown to increase the expression of the β-alanine transporter TauT , carnosine synthase (CARNS) , and β-alanine transaminase (ABAT) . nih.gov

Data Tables

Table 1: Key Enzymes in L-Alanine and Beta-Alanine Biosynthesis

Amino AcidPathwayEnzymeEC NumberOrganism(s)
L-Alanine Transamination of Pyruvate (B1213749)Alanine Transaminase (ALT)2.6.1.2Widespread
Reductive Amination of PyruvateL-Alanine Dehydrogenase1.4.1.1Microorganisms
Decarboxylation of L-AspartateL-Aspartate Decarboxylase4.1.1.12Bacteria
Beta-Alanine Uracil DegradationDihydropyrimidine Dehydrogenase1.3.1.2Mammals, Plants, Bacteria
Dihydropyrimidinase3.5.2.2Mammals, Plants, Bacteria
β-Ureidopropionase3.5.1.6Mammals, Plants, Bacteria
Decarboxylation of L-AspartateL-Aspartate-α-decarboxylase (PanD)4.1.1.11Prokaryotes
Polyamine MetabolismAmine Oxidase1.4.3.21Various
Aldehyde Dehydrogenase1.2.1.3Various
Propionate Pathwayβ-Alanine-Pyruvate Transaminase2.6.1.18Plants

Table 2: Genes and Regulators in L-Alanine and Beta-Alanine Synthesis

Amino AcidGene(s)Encoded Enzyme/ProteinRegulatory Factor(s)Organism
L-Alanine ALT2Alanine Aminotransferase 2Activating Transcription Factor 4 (ATF4)Humans
cAltCytosolic Alanine Aminotransferasep300, c-Myb, InsulinGilthead sea bream
avtA, yfbQ (alaA)TransaminasesAlanine, Leucine-responsive regulatory protein (Lrp)Escherichia coli
Beta-Alanine panDL-Aspartate-α-decarboxylasePanZ, Coenzyme AEscherichia coli
amaBβ-Alanine Synthase-Rhizobium etli
ptsG, fbp, ydaP, yhfS, mmgA, pckAVarious (competing pathways)Gene knockout enhances productionBacillus subtilis
glmS, accA, accBVarious (competing pathways)Gene suppression enhances productionBacillus subtilis
TauT, CARNS, ABATTransporter, Synthase, Transaminaseβ-Alanine supplementationMice

Biochemical Functions and Mechanistic Roles of L Alanine and Beta Alanine

Roles in General Metabolism

The metabolic contributions of L-alanine and beta-alanine (B559535) are fundamental to cellular function, ranging from energy production and nutrient transport to the synthesis of vital cofactors.

L-Alanine in Sugar and Acid Metabolism

L-alanine plays a pivotal role in the interplay between amino acid and carbohydrate metabolism, primarily through its participation in the glucose-alanine cycle. wikipedia.orgtuscany-diet.net This cycle facilitates the transport of amino groups from muscle to the liver in a non-toxic form and is crucial for maintaining blood glucose levels during periods of fasting or prolonged exercise. creative-proteomics.com

In skeletal muscle, when amino acids are broken down for energy, their amino groups are transferred to pyruvate (B1213749), a product of glycolysis, to form L-alanine. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme alanine (B10760859) aminotransferase (ALT). creative-proteomics.comquora.com The newly synthesized L-alanine is then released into the bloodstream and transported to the liver. tuscany-diet.net

Once in the liver, the process is reversed. Alanine aminotransferase transfers the amino group from L-alanine to α-ketoglutarate, reforming pyruvate and generating glutamate (B1630785). creative-proteomics.com The pyruvate can then be used as a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.gov This newly formed glucose can be released back into the bloodstream to be utilized by muscles and other tissues for energy. tuscany-diet.net The glutamate formed in the liver can enter the urea (B33335) cycle, safely disposing of the excess nitrogen. wikipedia.org

The conversion of L-alanine to pyruvate is a key intersection in metabolism. youtube.com Pyruvate can be further metabolized in several ways, including being converted to acetyl-CoA to enter the citric acid cycle for complete oxidation and energy production, or being converted to lactate (B86563) under anaerobic conditions. nih.gov

Metabolic ProcessRole of L-AlanineKey EnzymePrimary LocationSignificance
Glucose-Alanine CycleTransports amino groups from muscle to the liver and carbon skeletons from muscle to the liver for gluconeogenesis. wikipedia.orgtuscany-diet.netAlanine Aminotransferase (ALT) creative-proteomics.comquora.comMuscle and Liver wikipedia.orgMaintains blood glucose homeostasis and facilitates nitrogen disposal. creative-proteomics.com
GluconeogenesisServes as a major gluconeogenic precursor in the liver after conversion to pyruvate. nih.govAlanine Aminotransferase (ALT) creative-proteomics.comLiver creative-proteomics.comProvides a source for new glucose synthesis during fasting or prolonged exercise. creative-proteomics.com
Pyruvate MetabolismCan be reversibly converted to pyruvate, linking amino acid and carbohydrate metabolism. youtube.comAlanine Aminotransferase (ALT) nih.govVarious tissues, primarily liver and muscle. creative-proteomics.comProvides a substrate for the citric acid cycle or lactate production. nih.gov
Table 1: Roles of L-Alanine in Sugar and Acid Metabolism

Beta-Alanine as a Precursor for Coenzyme A and Acyl Carrier Protein

Beta-alanine is a fundamental component in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. nih.govahealthyphilosophy.com The synthesis of CoA from beta-alanine is a multi-step process that also involves pantoic acid and cysteine. wikipedia.org

The initial and committed step in this pathway is the synthesis of pantothenic acid (Vitamin B5), which is formed by the condensation of pantoic acid and beta-alanine. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme pantothenate synthetase. nih.gov

Pantothenic acid is then phosphorylated to 4'-phosphopantothenate. pathbank.org Subsequently, a cysteine molecule is added, and after a series of further enzymatic reactions, the 4'-phosphopantetheine (B1211885) moiety is formed. This moiety is the active portion of both Coenzyme A and Acyl Carrier Protein (ACP). nih.gov In some bacteria, it has been observed that pantothenate can be degraded back to pantoate and β-alanine, which is then re-utilized for CoA synthesis, suggesting a preference for β-alanine in this pathway. researchgate.netresearcher.lifenih.gov

Acyl Carrier Protein is a vital component of the fatty acid synthase complex, responsible for carrying the growing fatty acid chain during its synthesis. portlandpress.com The 4'-phosphopantetheine prosthetic group, derived from beta-alanine, is attached to a serine residue of the ACP and serves as the flexible arm that shuttles the acyl intermediates between the different enzymatic domains of the fatty acid synthase. portlandpress.comnih.gov

Beta-Alanine as a Precursor for Pantothenic Acid (Vitamin B5)

As mentioned, beta-alanine is an indispensable precursor for the synthesis of pantothenic acid, also known as Vitamin B5. researchgate.netfrontiersin.org This vitamin is essential for all forms of life. nih.gov The synthesis of pantothenic acid involves the joining of beta-alanine and pantoic acid via a peptide bond. wikipedia.org

The biosynthesis of beta-alanine itself can occur through several pathways. One major route is the decarboxylation of aspartate, catalyzed by the enzyme aspartate-1-decarboxylase. researchgate.netpathbank.org Another pathway involves the degradation of uracil (B121893). nih.gov

The formation of pantothenate from beta-alanine and pantoate is an ATP-dependent reaction. nih.gov The resulting pantothenic acid is a water-soluble vitamin that must be obtained from the diet in animals, as they cannot synthesize it. pathbank.org Plants and many microorganisms, however, are capable of de novo synthesis of pantothenate. pathbank.org

MoleculePrecursor Role of Beta-AlanineKey IntermediateSignificance
Coenzyme A (CoA)Essential building block for the 4'-phosphopantetheine moiety. nih.govPantothenic Acid (Vitamin B5) researchgate.netCritical for fatty acid metabolism and the citric acid cycle. nih.gov
Acyl Carrier Protein (ACP)Forms the prosthetic group that carries acyl chains during fatty acid synthesis. portlandpress.com4'-Phosphopantetheine nih.govEssential for the synthesis of fatty acids. portlandpress.com
Pantothenic Acid (Vitamin B5)One of the two primary components required for its synthesis. wikipedia.orgN/AAn essential vitamin that is a precursor to CoA and ACP. researchgate.netfrontiersin.org
Table 2: Beta-Alanine as a Precursor for Essential Molecules

Dipeptide and Polyamine Formation

Beta-alanine is a key constituent in the formation of several important dipeptides, most notably carnosine and anserine (B1665513). These molecules are found in high concentrations in muscle and brain tissues and perform a variety of physiological functions.

Carnosine Synthesis (Beta-Alanyl-L-Histidine) as a Primary Role of Beta-Alanine

One of the most significant roles of beta-alanine is its function as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). nih.govnih.gov Carnosine is a dipeptide synthesized from beta-alanine and L-histidine by the enzyme carnosine synthetase. researchgate.netfrontiersin.org While both amino acids are required for carnosine synthesis, the availability of beta-alanine is the limiting factor. wikipedia.org

Carnosine is highly concentrated in skeletal muscle and brain tissue. researchgate.netwikipedia.org It has several important physiological functions, including:

pH Buffering: Carnosine is an important intramuscular buffer, helping to regulate pH during intense exercise by buffering the hydrogen ions produced during lactic acid accumulation. nih.govwikipedia.org

Antioxidant Activity: It has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress. wikipedia.orgnumberanalytics.com

Antiglycating Agent: Carnosine can reduce the formation of advanced glycation end-products (AGEs), which are implicated in various degenerative diseases. wikipedia.org

Metal Ion Chelation: It can chelate divalent metal ions, which may contribute to its antioxidant effects. wikipedia.orgnih.gov

Anserine Synthesis Involving Beta-Alanine

Anserine (β-alanyl-3-methyl-L-histidine) is another dipeptide found in the skeletal muscle and brain of many vertebrates, particularly birds. wikipedia.orgnumberanalytics.com It is structurally similar to carnosine, with the addition of a methyl group to the imidazole (B134444) ring of histidine. numberanalytics.com

The synthesis of anserine can occur through two primary pathways involving beta-alanine:

The methylation of carnosine by the enzyme carnosine N-methyltransferase. wikipedia.orgresearchgate.net

The direct condensation of beta-alanine with 1-methylhistidine, catalyzed by carnosine synthetase. researchgate.nethealthmatters.io

Anserine shares many of the same biological activities as carnosine, including pH buffering, antioxidant properties, and metal ion chelation. wikipedia.org Due to its methylation, anserine is more resistant to degradation by the enzyme carnosinase compared to carnosine, potentially leading to a longer biological half-life. wikipedia.org

DipeptideConstituent Amino AcidsKey Synthesizing EnzymePrimary TissuesKey Functions
CarnosineBeta-Alanine and L-Histidine wikipedia.orgCarnosine Synthetase researchgate.netSkeletal Muscle, Brain researchgate.netwikipedia.orgpH buffering, antioxidant, antiglycating agent. nih.govwikipedia.orgnumberanalytics.com
AnserineBeta-Alanine and 3-Methyl-L-Histidine nih.govCarnosine N-methyltransferase or Carnosine Synthetase wikipedia.orgresearchgate.netSkeletal Muscle, Brain wikipedia.orgpH buffering, antioxidant, metal ion chelation. wikipedia.org
Table 3: Dipeptides Synthesized from Beta-Alanine

Beta-Alanine as a Component of Polyamines

Beta-alanine is intricately linked to the metabolism of polyamines in plants, serving as a key downstream product. Polyamines, such as spermine (B22157) and spermidine (B129725), are degraded via a pathway that leads to the synthesis of β-alanine. nih.gov In many plant species, including maize and tomato, the conversion of spermine and spermidine through an intermediate, 1,3-diaminopropane, results in the formation of β-alanine. nih.gov This metabolic connection highlights a significant role for β-alanine in the lifecycle of these essential biogenic amines. While not a direct structural component of the primary polyamine molecules (spermine, spermidine, and putrescine), its synthesis from their catabolism positions β-alanine as an important metabolite in the broader context of polyamine function and turnover within the plant.

Cellular and Organismal Responses

Role of Beta-Alanine in Plant Stress Responses

Beta-alanine accumulates in plants as a general response molecule to a wide array of environmental challenges. nih.govfrontiersin.org Its increased presence has been observed in plants subjected to temperature extremes, hypoxia, drought, heavy metal shock, and various biotic stresses. nih.govfrontiersin.org For instance, studies on Medicago truncatula and Arabidopsis thaliana have demonstrated a significant elevation in β-alanine levels following heat shock, drought, and exposure to heavy metals like cadmium. nih.gov This accumulation is considered part of the plant's adaptive strategy to mitigate cellular damage and enhance survival under adverse conditions. mdpi.com

Below is a table summarizing the observed accumulation of beta-alanine in response to various stressors in different plant species.

Plant SpeciesStressorObserved ResponseReference
Vigna unguiculataHeat ShockSignificant elevation of β-alanine levels nih.gov
Arabidopsis thalianaDrought, Heat StressIncreased β-alanine levels nih.gov
Arabidopsis thalianaCadmium (Heavy Metal)Accumulation of β-alanine nih.gov
Medicago truncatulaBiotic and Abiotic StressesElevated β-alanine levels nih.gov
Cotton (Gossypium)SalinityEnhanced tolerance with β-alanine pretreatment mdpi.com

Participation of Beta-Alanine in Lignin (B12514952) Biosynthesis and Ethylene (B1197577) Production in Plants

There is compelling evidence for the involvement of β-alanine in crucial physiological processes in plants, including the biosynthesis of lignin and the production of the plant hormone ethylene. nih.govnih.gov Lignin, a complex polymer, is vital for providing structural support to the plant cell wall. researchgate.net Beta-alanine contributes to secondary metabolism, which includes the pathways responsible for lignin synthesis. nih.govfrontiersin.org Furthermore, β-alanine has been identified as a precursor for ethylene production in certain plant species. nih.govnih.gov Ethylene plays a critical role in various aspects of plant development and response to stimuli, including fruit ripening and senescence. researchgate.net

Beta-Alanine Betaine (B1666868) Formation as an Osmoprotectant in Plants

In certain plant families, notably the highly stress-tolerant Plumbaginaceae, β-alanine is converted into β-alanine betaine, which functions as a potent osmoprotectant. nih.govnih.gov This quaternary ammonium (B1175870) compound helps plants tolerate high salinity and hypoxic conditions by maintaining cellular water balance and protecting cellular structures from the damaging effects of osmotic stress. nih.govnih.gov The synthesis of β-alanine betaine occurs through the S-adenosyl-L-methionine (SAM)-dependent N-methylation of β-alanine. nih.gov It has been proposed that β-alanine betaine is a more suitable osmoprotectant than glycine (B1666218) betaine under conditions of saline hypoxia because its synthesis does not require molecular oxygen, unlike the initial step in glycine betaine synthesis. nih.govnih.gov

The following table outlines the key aspects of β-alanine betaine as an osmoprotectant.

FeatureDescriptionReference
Compound Beta-Alanine Betaine nih.govnih.gov
Function Osmoprotectant nih.govnih.govmdpi.com
Mechanism of Synthesis S-adenosyl-L-methionine (SAM)-dependent N-methylation of β-alanine nih.gov
Advantage in Hypoxia Synthesis is oxygen-independent nih.govnih.gov
Plant Family Example Plumbaginaceae nih.govnih.gov

Role of Beta-Alanine in Oxidative Stress Mitigation

Beta-alanine's role in mitigating oxidative stress appears to be indirect, primarily through its function as a precursor to the dipeptide carnosine. mdpi.com While some studies have investigated the direct antioxidant properties of β-alanine, the evidence for a significant direct effect is limited. nih.govcdnsciencepub.comresearchgate.net However, by increasing the synthesis of carnosine, which is known to have antioxidant, antiglycating, and ion-chelating properties, β-alanine contributes to the attenuation of oxidative stress, inflammation, and muscle damage. mdpi.com Carnosine can scavenge reactive oxygen species (ROS), superoxide (B77818) anions, and peroxyl radicals, thereby protecting cells from oxidative damage. mdpi.com

Beta-Alanine as a Putative Small Molecule Neurotransmitter and Receptor Agonist/Blocker

Beta-alanine is recognized as a putative small molecule neurotransmitter in the central nervous system. nih.govunimelb.edu.au It fulfills several classical criteria for a neurotransmitter: it is naturally occurring in the CNS, is released upon electrical stimulation in a calcium-dependent manner, has specific binding sites, and exhibits inhibitory effects on neuronal excitability. nih.govunimelb.edu.au Beta-alanine interacts with a range of receptors, demonstrating its complex role in neurotransmission. nih.govunimelb.edu.auresearchgate.net

Its recognized receptor sites include:

GABA-A and GABA-C Receptors: Beta-alanine can activate both GABA-A and GABA-C receptors. nih.govresearchgate.net

Glycine Receptors: It acts as an agonist at glycine receptors and is more potent at these receptors compared to GABA-A receptors. researchgate.netnih.gov

NMDA Receptors: Beta-alanine can act as a co-agonist at the glycine site on the NMDA receptor complex. nih.gov

GAT Proteins: It can block the glial GABA uptake mediated by GAT proteins, thereby influencing GABAergic signaling. nih.gov

The table below summarizes the interactions of beta-alanine with various neural receptors and proteins.

Receptor/ProteinRole of Beta-AlanineEffectReference(s)
GABA-A Receptor AgonistInhibitory neurotransmission nih.govresearchgate.net
GABA-C Receptor AgonistInhibitory neurotransmission nih.govresearchgate.net
Glycine Receptor AgonistInhibitory neurotransmission nih.govresearchgate.netnih.gov
NMDA Receptor Co-agonist (at glycine site)Modulation of excitatory neurotransmission nih.gov
GAT Proteins BlockerInhibition of GABA uptake nih.gov

L-Alanine and Immune System Enhancement through Antibody Production

L-Alanine, a non-essential amino acid, plays a crucial role in the proper functioning of the immune system, including the production of antibodies. sigmaaldrich.comveganhealth.org Research has indicated that L-Alanine is essential for the response of human lymphocytes to mitogenic or allogeneic stimulation under in vitro conditions. differencebetween.com Lymphocytes are a type of white blood cell that is fundamental to the adaptive immune response, which includes the production of antibodies.

Studies have shown that L-Alanine is a necessary component for the proliferation of lymphocytes. quora.com The response of umbilical cord blood lymphocytes to certain mitogens is significantly dependent on the presence of L-Alanine. differencebetween.comnih.gov When plasma is depleted of this amino acid, the lymphocyte response is impaired, and the addition of L-Alanine restores this function. differencebetween.comnih.gov This suggests that L-Alanine is a vital factor for lymphocyte activation and growth. differencebetween.compediaa.com

The following table summarizes key research findings on the role of L-Alanine in the immune system:

Research FocusKey FindingsReference
Lymphocyte ResponseL-Alanine is essential for the in vitro response of human lymphocytes to mitogenic and allogeneic stimulation. differencebetween.com
Lymphocyte GrowthIdentified as an essential amino acid for the in vitro growth of lymphocytes, stimulating the uptake of ³H-thymidine in DNA. differencebetween.com
Phagocytosis of PathogensExogenous L-Alanine promotes the phagocytosis of multidrug-resistant bacteria by boosting TLR4 expression and signaling. wikipedia.org
Thymocyte ProliferationIn vivo administration of L-Alanine stimulated the proliferation of thymocytes, which are precursors to T-lymphocytes. quora.com
Restoration of Immune ResponseThe addition of L-Alanine restored the impaired response of lymphocytes in a dialyzed plasma environment. nih.gov

Comparative Biochemical Activities of L-Alanine and Beta-Alanine Isomers

L-Alanine and Beta-Alanine are isomers, meaning they share the same chemical formula (C₃H₇NO₂) but differ in their molecular structure. This structural difference leads to distinct biochemical roles and activities within the body. differencebetween.compediaa.com The primary distinction lies in the position of the amino group on the carbon chain. In L-Alanine (an alpha-amino acid), the amino group is attached to the alpha-carbon, the first carbon atom adjacent to the carboxyl group. quora.com In Beta-Alanine (a beta-amino acid), the amino group is attached to the beta-carbon, the second carbon atom from the carboxyl group. quora.comwikipedia.org

This structural variance has profound implications for their biological functions. L-Alanine is a proteinogenic amino acid, meaning it is one of the 20 amino acids used by ribosomes to synthesize proteins. differencebetween.comdifferencebetween.com It is a fundamental building block for a vast array of proteins and enzymes that are essential for countless physiological processes. pediaa.com Conversely, Beta-Alanine is a non-proteinogenic amino acid and is not incorporated into proteins during translation. differencebetween.compediaa.com

The primary and most well-documented biochemical role of Beta-Alanine is to serve as the rate-limiting precursor for the synthesis of carnosine. nih.govwikipedia.org Carnosine (beta-alanyl-L-histidine) is a dipeptide found in high concentrations in muscle and brain tissue. veganhealth.org It plays a significant role in intracellular pH regulation, acting as a buffer against the accumulation of hydrogen ions during intense exercise. nih.gov Supplementation with Beta-Alanine has been shown to increase muscle carnosine levels, thereby enhancing performance in high-intensity activities. nih.gov

L-Alanine, on the other hand, is involved in the glucose-alanine cycle, a critical metabolic pathway that facilitates the transport of nitrogen from peripheral tissues to the liver. draxe.com In this cycle, muscles and other tissues that degrade amino acids for fuel transfer their amino groups to pyruvate to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for use in gluconeogenesis, while the nitrogen is excreted as urea. draxe.com

The following table provides a comparative overview of the biochemical activities of L-Alanine and Beta-Alanine:

FeatureL-Alanine (α-Alanine)Beta-Alanine (β-Alanine)Reference
Structure Amino group on the α-carbonAmino group on the β-carbon differencebetween.comwikipedia.org
Protein Synthesis Proteinogenic; a building block of proteins.Non-proteinogenic; not incorporated into proteins. differencebetween.comdifferencebetween.compediaa.com
Primary Function Protein synthesis; glucose-alanine cycle for energy metabolism.Precursor to carnosine, anserine, and pantothenic acid. sigmaaldrich.comdraxe.com
Key Metabolic Role Interconversion with pyruvate for gluconeogenesis and nitrogen transport.Rate-limiting factor in carnosine synthesis, which buffers pH in muscles. nih.govwikipedia.org
Stereochemistry Has a stereocenter (exists as L- and D-isomers).No stereocenter. sigmaaldrich.comdifferencebetween.com
Natural Occurrence Abundant in proteins and free in plasma.Formed from the degradation of dihydrouracil (B119008) and carnosine. differencebetween.comwikipedia.org

Advanced Analytical Methodologies for L Alanine and Beta Alanine Quantification and Characterization

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, conformation, and vibrational properties of L-alanine and related compounds.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in the solid state. emory.eduscirp.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information on these orientation-dependent interactions, offering insights into the local environment of each atom.

For alanine-containing peptides, such as alanine (B10760859) tripeptides, solid-state NMR is particularly valuable for determining their secondary structure, for instance, whether they adopt parallel or antiparallel β-sheet conformations. nih.govacs.orgnih.gov By using isotopically labeled samples (e.g., with ¹³C or ¹⁵N), specific atomic positions can be probed. nih.govnih.gov The chemical shifts of the ¹³C nuclei, particularly the Cα and Cβ carbons, are sensitive to the main-chain dihedral angles (φ and ψ) and hydrogen bonding patterns, which define the peptide's conformation. acs.orgcapes.gov.brconicet.gov.ar Techniques like cross-polarization and magic-angle spinning (CP-MAS) are employed to enhance signal and resolution in solid-state NMR spectra. emory.edunih.gov

Table 4: Key Solid-State NMR Parameters for Alanine Peptide Structural Analysis

ParameterInformation Gained
¹³C Chemical Shifts Conformational information (dihedral angles φ and ψ), hydrogen bonding acs.orgcapes.gov.br
¹⁵N Chemical Shifts Hydrogen bonding environment of the amide group
¹H Chemical Shifts Proximity and hydrogen bonding of protons acs.orgnih.gov
Dipolar Coupling Internuclear distances
Quadrupolar Coupling (²H) Molecular dynamics and orientation scirp.org

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint of a compound by probing its vibrational modes. nih.gov These techniques are highly sensitive to the chemical structure, conformation, and intermolecular interactions, such as hydrogen bonding. nih.govijsr.net

For L-alanine and beta-alanine (B559535), FTIR and Raman spectra reveal characteristic bands corresponding to the vibrations of their functional groups, including the amino group (NH₃⁺), carboxylate group (COO⁻), and the alkyl backbone. nih.govresearchgate.netresearchgate.net The positions and intensities of these bands can be used to distinguish between the two isomers. For example, the different arrangement of the amino group in α- and β-positions leads to distinct vibrational signatures. youtube.com In the solid state, these spectra can also provide information about the crystalline structure and intermolecular hydrogen bonding network. nih.govnih.govaps.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.govnih.govaps.org

Table 5: Characteristic Vibrational Regions for L-Alanine in FTIR and Raman Spectroscopy

Vibrational ModeApproximate Wavenumber Range (cm⁻¹)
N-H Stretching 3200 - 2800
C-H Stretching 3000 - 2850
C=O Stretching (Carboxylate) 1600 - 1550
N-H Bending 1650 - 1500
C-H Bending 1470 - 1350
C-N Stretching 1200 - 1020
Torsional and Lattice Modes < 400

Isotopic Analysis Techniques (e.g., Enantiomer-specific isotopic analysis (ESIA) for nitrogen isotopes)

Isotopic analysis has emerged as a powerful tool for elucidating the origins and metabolic pathways of amino acids. Enantiomer-specific isotopic analysis (ESIA), particularly for nitrogen isotopes (¹⁵N), allows researchers to differentiate between L-alanine and its enantiomer, D-alanine, providing insights into biological and chemical processes. jamstec.go.jparxiv.org This method is crucial for determining the origins of chirality in various samples. jamstec.go.jp

A key technique employed is gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov This method often involves the derivatization of amino acids into diastereomers using an optically active agent, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol. This derivatization allows for chromatographic separation on non-chiral stationary-phase columns, a significant advantage for nitrogen isotope analysis. nih.gov The nitrogen isotopic composition is expressed in delta notation (δ¹⁵N) in per mil (‰) deviation from a standard (air). jamstec.go.jp

Research has shown significant differences in the nitrogen isotopic compositions of D- and L-alanine in various microorganisms. In bacteria, D-alanine, an essential component of the peptidoglycan cell wall, often shows depletion in ¹⁵N compared to L-alanine. jamstec.go.jparxiv.org For instance, studies on gram-positive bacteria from the Firmicutes and Actinobacteria phyla have consistently found D-alanine to be depleted in ¹⁵N, with a nitrogen isotopic difference (Δ¹⁵N D-L, defined as δ¹⁵N D-Ala − δ¹⁵N L-Ala) of less than -2.0‰. jamstec.go.jparxiv.org This isotopic heterogeneity suggests that enzymatic pathways, like the alanine racemase reaction, are the primary control on the isotopic composition before the formation of the bacterial cell wall. jamstec.go.jpnih.gov In contrast, racemic alanine produced through synthetic chemical pathways shows homogeneous isotopic components for each enantiomer. jamstec.go.jparxiv.org

These findings highlight the utility of ESIA in distinguishing between biogenic and abiogenic sources of amino acids. jamstec.go.jp The use of isotope-labeled L-alanine, such as L-Alanine-¹³C or L-Alanine (¹³C₃, ¹⁵N), further enhances metabolic flux analysis and proteomics research by allowing scientists to trace the metabolic fate of these compounds in vivo. medchemexpress.comisotope.com

Interactive Table 1: Nitrogen Isotopic Differences in D- and L-Alanine in Bacteria

Bacterial Speciesδ¹⁵N D-alanine (‰ vs air)δ¹⁵N L-alanine (‰ vs air)Isotopic Difference (Δ¹⁵N D-L)Reference
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8-2.1 nih.gov
Bacillus subtilis6.2 ± 0.28.2 ± 0.4-2.0 nih.gov
General Finding (Firmicutes & Actinobacteria)--< -2.0 jamstec.go.jparxiv.org

Mass Spectrometry for Metabolomic Analyses

Mass spectrometry (MS) is an indispensable technology for metabolomics, providing high sensitivity and specificity for the detection and quantification of a wide array of metabolites, including beta-alanine. creative-proteomics.com Various MS-based techniques are employed, often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to analyze complex biological samples. nih.govmdpi.com

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for identifying and quantifying beta-alanine. nih.gov This technique offers confirmation of chemical identity, which is crucial when analyzing complex matrices. nih.gov For metabolomic studies, UHPLC (Ultra-High-Performance Liquid Chromatography) systems are often used for their superior separation capabilities before the sample is introduced into the mass spectrometer. mdpi.com Capillary electrophoresis-mass spectrometry is another powerful technique used in metabolome analysis of serum and saliva. hmdb.ca

In metabolomic workflows, samples such as plasma, tissue homogenates, or cell cultures are first pretreated to extract metabolites. creative-proteomics.comnih.gov For beta-alanine analysis, quantitation can be achieved using either an external standard method or an isotope-labeled internal standard for greater accuracy. creative-proteomics.comscispace.com The use of Multiple Reaction Monitoring (MRM) mode in mass spectrometry allows for the simultaneous detection of hundreds of specific metabolite transitions, enabling high-throughput analysis. creative-proteomics.com

Metabolomic analyses utilizing mass spectrometry have successfully identified and quantified beta-alanine in various biological contexts. For example, it has been profiled in studies of plant stress responses, cancer-specific metabolic profiles, and the developmental stages of insects. creative-proteomics.commdpi.comhmdb.ca These studies demonstrate the power of MS to measure dynamic changes in metabolite pools, providing crucial insights into metabolic pathways and cellular physiology. mdpi.com

Interactive Table 2: Mass Spectrometry Techniques for Beta-Alanine Analysis

TechniqueApplicationKey FeaturesReference
HPLC-MS/MSIdentification and quantificationProvides confirmatory chemical identity. nih.gov
UHPLC-MSMetabolomic profilingHigh-resolution separation for complex samples. mdpi.com
GC-MSMetabolite analysisUsed for analyzing volatile or derivatized compounds. massbank.eu
Capillary Electrophoresis-MSMetabolome analysisApplied to serum and saliva for detecting disease-specific profiles. hmdb.ca
LC-MSQuantitative analysisUsed to measure concentrations in various biological samples over time. researchgate.net

Computational and Theoretical Studies on L Alanine and Beta Alanine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules.

High-level ab initio molecular orbital calculations, such as the Gaussian-3 (G3) theory, have been instrumental in determining the accurate enthalpies of formation for L-Alanine and β-Alanine in the gas phase. nih.govresearchgate.net These theoretical calculations provide values that can be compared with experimental data obtained from techniques like combustion calorimetry. nih.govresearchgate.net For DL-α-alanine, the experimentally determined standard molar enthalpy of formation in the gaseous phase is -426.3 ± 2.9 kJ·mol⁻¹, which is in agreement with G3 level calculations. nih.gov For β-alanine, the experimental value is -421.2 ± 1.9 kJ·mol⁻¹. nih.govresearchgate.net Such studies are foundational for establishing reliable thermochemical data for these important biomolecules. nih.govirispublishers.comnorthwestern.edu

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electronic effects, such as charge transfer and hydrogen bonding, within molecules. wikipedia.orgwisc.edu While specific NBO analyses for the L-Alanyl-β-alanine dipeptide are not documented, the principles of NBO can be applied to its constituent amino acids. NBO analysis on molecules like L-alanine and β-alanine allows for the characterization of intramolecular hydrogen bonds by examining the interactions between donor and acceptor orbitals. researchgate.net For example, in certain conformers of alanine (B10760859), NBO analysis can quantify the strength of the hydrogen bond between the amino group and the carbonyl oxygen. nih.gov These analyses provide a detailed picture of the electronic delocalization and stabilizing interactions that govern the molecular structure. wikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability. science.gov For amino acids like alanine, DFT calculations have been used to determine these values. nih.govresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Hyperpolarizability calculations, which are relevant for nonlinear optical properties, have also been performed for related systems, often using DFT methods. researchgate.netdergipark.org.tr While specific data for the L-Alanyl-β-alanine dipeptide is not available, studies on similar molecules indicate that the electronic properties are highly dependent on the molecular structure and substituent groups. researchgate.net

Thermochemical Investigations

Thermochemical investigations provide essential data on the energy changes associated with chemical reactions and phase transitions.

Experimental and computational studies have established the standard molar enthalpies of formation for both L-Alanine and β-Alanine in the gas and crystalline states. nih.govresearchgate.netresearchgate.net These values are critical for understanding the thermodynamic stability of these compounds. The standard molar enthalpies of formation in the crystalline state are typically determined by combustion calorimetry. nih.govresearchgate.net The gas-phase enthalpies are then derived using the enthalpies of sublimation.

CompoundStateStandard Molar Enthalpy of Formation (kJ·mol⁻¹)Reference
DL-α-AlanineGas Phase-426.3 ± 2.9 nih.gov
β-AlanineGas Phase-421.2 ± 1.9 nih.govresearchgate.net
L-AlanineCrystalline-560.0 ± 1.7 nist.gov
β-AlanineCrystalline-584.5 ± 0.8 nist.gov

Heat Capacity Calculations (e.g., Periodic DFT and Quasi-harmonic Approximation)

The determination of a compound's heat capacity is crucial for understanding its thermal properties and stability. For crystalline solids like dipeptides, a combination of Periodic Density Functional Theory (DFT) and the quasi-harmonic approximation (QHA) stands as a robust computational method for predicting thermodynamic functions, including heat capacity.

Periodic DFT calculations are well-suited for modeling the electronic structure of crystalline materials, providing an accurate description of the forces between atoms. From these forces, the vibrational frequencies of the crystal lattice (phonons) can be calculated. The quasi-harmonic approximation then utilizes these phonon frequencies to compute thermodynamic properties like free energy, entropy, and heat capacity as a function of temperature. This approach has been successfully applied to determine the stability and thermodynamic characteristics of various molecular crystals, including amino acids and pharmaceuticals.

While extensive research exists on the heat capacity of individual amino acids like L-alanine and β-alanine, specific computational studies detailing the heat capacity of the L-Alanyl-beta-alanine dipeptide using Periodic DFT and QHA were not prominently found in the surveyed literature. However, the foundational data for its constituent parts are well-established. For instance, the constant pressure heat capacity for crystalline L-alanine has been reported through experimental measurements. nist.gov Such data is essential for parameterizing and validating theoretical models. The application of these established theoretical methods would be a valuable step toward a complete thermodynamic profile of L-Alanyl-beta-alanine.

CompoundConstant Pressure Heat Capacity (Cp,solid) at 298.15 K (J/mol·K)Reference
L-Alanine129.21 nist.gov
β-AlanineData not prominently available in searched sourcesN/A

Vapor Pressure Measurements and Sublimation Enthalpies (e.g., Knudsen effusion mass-loss technique)

The volatility of peptides is a key thermochemical property, and the enthalpy of sublimation—the energy required for a substance to transition from solid to gas—is a critical parameter for assessing intermolecular forces in the crystalline state. The Knudsen effusion mass-loss technique is a highly reliable experimental method for determining the vapor pressure of low-volatility substances like amino acids and dipeptides. nih.gov In this method, a sample is heated in a sealed container (a Knudsen cell) with a small orifice. The rate of mass loss through the orifice under high vacuum is measured, from which the vapor pressure can be calculated. By measuring the vapor pressure at different temperatures, the standard molar enthalpy of sublimation (ΔHsub°) can be derived using the Clausius-Clapeyron equation. nih.gov

Experimental studies have successfully used this technique to determine the sublimation enthalpies for the constituent amino acids, α-alanine and β-alanine. nih.gov A comprehensive 2022 study by Tyunina et al. specifically investigated the enthalpies of sublimation and solvation of a series of alanine-containing dipeptides. acs.org Further research has also been published on the enthalpies of solution for related compounds such as DL-α-alanyl-β-alanine and β-alanyl-β-alanine in various aqueous solutions. researchgate.net These studies provide crucial data for understanding the energetic relationships between the peptide's structure and its solid-state and solution behavior. While the specific numerical data from the Tyunina et al. study on L-Alanyl-beta-alanine is not detailed here, its existence points to available experimental values in the literature.

CompoundStandard Molar Enthalpy of Sublimation (ΔHsub°) (kJ/mol)MethodReference
L-Alanine132.6 ± 0.8Knudsen Effusion nist.gov
β-Alanine139.7 ± 0.7Knudsen Effusion nih.gov
Alanine-Containing DipeptidesDeterminedNot specified acs.org

Molecular Dynamics Simulations (Potential for studying interactions)

Molecular dynamics (MD) simulations offer a powerful computational microscope for examining the behavior of biomolecules at an atomic level over time. For the dipeptide L-Alanyl-beta-alanine, MD simulations hold the potential to reveal critical insights into its conformational landscape, its interactions with its environment, and its potential for self-assembly. Although specific MD studies focusing exclusively on L-Alanyl-beta-alanine are not prevalent in the surveyed literature, extensive research on analogous peptides provides a clear roadmap for future investigations.

For example, MD simulations of the alanine dipeptide (L-alanyl-L-alanine) have been used to construct Ramachandran plots, which map the distribution of backbone dihedral angles (φ, ψ) to reveal stable conformations. nih.govgithub.com Similar studies on L-Alanyl-beta-alanine could elucidate how the introduction of a more flexible β-amino acid influences the accessible conformational states. Furthermore, simulations can model the explicit interactions between the dipeptide and water molecules, detailing the hydration shell and hydrogen bonding patterns that govern its solubility and behavior in aqueous solution. nih.gov Studies on alanine-rich oligomers have used MD to investigate the formation of β-sheet structures, which are relevant to amyloid formation, indicating that simulations could probe the potential for L-Alanyl-beta-alanine to form aggregates. nih.gov The feasibility of such studies is supported by the availability of molecular topologies for L-Alanyl-beta-alanine in repositories like the Automated Topology Builder (ATB), which provides the necessary parameters for force fields used in MD simulations. uq.edu.au

Bioinformatics and Homology Analysis for Enzyme Identification

The synthesis of dipeptides in biological systems is catalyzed by specific enzymes, typically peptide ligases. Identifying an enzyme capable of synthesizing L-Alanyl-beta-alanine is a key challenge that can be addressed using bioinformatics and homology analysis.

A logical starting point is to investigate enzymes that synthesize structurally similar dipeptides. Carnosine (β-alanyl-L-histidine) is a well-known dipeptide whose synthesis is catalyzed by carnosine synthase (EC 6.3.2.11), which has been molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1). nih.govcore.ac.uk This enzyme utilizes β-alanine as a substrate, making it a prime candidate for investigation. tandfonline.comfrontiersin.org However, specificity studies have shown that while carnosine synthase has a broad tolerance for the β-amino acid component, it is highly specific for the α-amino acid. Research indicates that carnosine synthase will not use abundant α-amino acids like glycine (B1666218) or α-alanine as substrates, instead strongly preferring L-histidine. rsc.org

This high specificity suggests that the wild-type ATPGD1 is unlikely to synthesize L-Alanyl-beta-alanine efficiently. Therefore, bioinformatics and homology analysis become crucial tools for enzyme engineering. By creating a homology model of carnosine synthase, researchers can analyze its active site to understand the structural basis of its substrate specificity. Comparing its structure to other ligases could reveal key amino acid residues that form the binding pocket for L-histidine. Computational protein design algorithms could then be used to predict mutations in these residues that would alter the binding pocket to favorably accommodate L-alanine instead of L-histidine. This strategy of computationally supported redesign has been successfully used to introduce novel activities into other enzymes and represents a promising avenue for developing a biocatalyst for L-Alanyl-beta-alanine production. nih.gov

Research Applications and Biotechnological Implications

Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering offers promising avenues for the sustainable and efficient production of beta-alanine (B559535). By manipulating microbial metabolic pathways, researchers can enhance the biosynthesis of this valuable compound.

Microbial Fermentation Strategies for Beta-Alanine Production (e.g., Escherichia coli strains)

Escherichia coli (E. coli) is a widely used chassis organism for the microbial production of various chemicals, including beta-alanine, due to its well-understood genetics and rapid growth. semanticscholar.org Metabolic engineering strategies in E. coli have focused on optimizing pathways to channel carbon flux towards beta-alanine synthesis. One approach involves the anaerobic biosynthesis of beta-alanine, which is considered a profitable and environmentally friendly method. frontiersin.org

Key strategies in the microbial fermentation of beta-alanine include:

Pathway Engineering : This involves the overexpression of key enzymes in the beta-alanine biosynthesis pathway, such as L-aspartate-a-decarboxylase (ADC), and the deletion or weakening of competing metabolic pathways to prevent the loss of carbon flux. semanticscholar.orgnih.gov For instance, the biosynthesis pathway can be divided into modules (e.g., glycolysis module, TCA module, and beta-alanine biosynthesis module) to systematically engineer the metabolic flux. semanticscholar.org

Fed-Batch Fermentation : This technique is employed to achieve high-density cell cultures and high product titers. In fed-batch fermentation, a nutrient-rich medium is continuously or sequentially fed to the bioreactor, allowing for controlled growth and production. Using this method, engineered E. coli strains have been reported to produce significant amounts of beta-alanine, with titers reaching up to 37.9 g/L. semanticscholar.org

Adaptive Laboratory Evolution (ALE) : ALE can be used to improve the production efficiency of engineered strains. This involves culturing the microorganisms under specific selective pressures over extended periods, leading to the selection of mutants with desired traits, such as improved energy production under anaerobic conditions, which can enhance beta-alanine synthesis. frontiersin.org

Table 1: Comparison of Beta-Alanine Production in Engineered E. coli Strains

Strain Engineering Strategy Carbon Source Fermentation Mode Beta-Alanine Titer (g/L) Reference
Multivariate Modular Metabolic Engineering Glucose Fed-batch 37.9 semanticscholar.org
Adaptive Laboratory Evolution & Pathway Engineering Glycerol Fed-batch 1.07 frontiersin.org
Multi-biosensor Enabled Approach Glucose Whole-cell catalysis 34.8 mdpi.com

Enzyme Catalysis and Biotransformation for Beta-Alanine Synthesis (e.g., one-pot three-enzyme cascade from maleic acid)

Enzymatic catalysis provides a highly specific and efficient alternative to chemical synthesis for producing beta-alanine. A notable example is the development of a one-pot, three-enzyme cascade reaction to synthesize beta-alanine from the inexpensive substrate, maleic acid. nih.gov This biocatalytic process involves the sequential conversion of maleic acid to fumaric acid, then to L-aspartate, and finally to beta-alanine.

The three key enzymes in this cascade are:

Maleic cis-trans isomerase (MaiA) : Catalyzes the conversion of maleic acid to fumaric acid.

L-aspartase (AspA) : Catalyzes the amination of fumaric acid to form L-aspartate.

L-aspartate-α-decarboxylase (ADC) : Catalyzes the decarboxylation of L-aspartate to produce beta-alanine. nih.gov

This process has been successfully demonstrated using two recombinant E. coli strains, one co-expressing MaiA and AspA, and another expressing ADC. nih.gov Under optimized conditions, this one-pot synthesis has achieved a high concentration of beta-alanine (751 mM) with a yield of 93.9%. nih.gov The use of whole cells as biocatalysts eliminates the need for enzyme purification and the addition of coenzymes, making the process more cost-effective. nih.govusda.gov

Optimization of Enzyme Catalytic Efficiency and Expression through Cellulosome Assembly

This concept has been applied to beta-alanine production by assembling key enzymes onto a scaffold protein. The core components of this system are:

Cohesin : A protein domain present on a scaffold protein.

Dockerin : A protein domain fused to the enzyme of interest, which binds specifically to cohesin. frontiersin.orgnih.gov

By fusing dockerin domains to enzymes like L-aspartate-α-decarboxylase and aspartate aminotransferase, and co-expressing them with a cohesin-containing scaffold, a synthetic multi-enzyme complex can be formed. frontiersin.org This strategy has been shown to significantly increase the production of beta-alanine in engineered E. coli strains, with yields being over 10 times higher than in strains without the assembled cellulosomes. frontiersin.orgnih.gov This approach not only improves catalytic efficiency but also enhances the expression levels of the assembled enzymes. frontiersin.org

Agricultural Biotechnology

In the realm of agricultural biotechnology, beta-alanine metabolism is emerging as a key target for developing crops with enhanced resilience to environmental stressors and improved nutritional value.

Targeting Beta-Alanine Metabolism for Crop Improvement and Stress Resilience

Plants synthesize and accumulate beta-alanine as a response to various abiotic stresses, including heat, drought, hypoxia, and heavy metal toxicity. frontiersin.orgnih.gov This accumulation is part of a broader stress response mechanism that helps protect the plant from damage. The pathways involving beta-alanine are therefore considered attractive targets for the metabolic engineering of crop plants to enhance their resilience to the increasing environmental challenges posed by climate change. frontiersin.orgnih.gov

Foliar application of beta-alanine has been shown to improve salt tolerance in cotton seedlings, leading to lower mortality rates and increased plant height and biomass under salt stress. mdpi.com The protective roles of beta-alanine in plants are multifaceted and include:

Osmoprotection : In some plant families, beta-alanine is converted into beta-alanine betaine (B1666868), an osmoprotective compound that helps maintain cellular water balance under saline conditions. nih.govcdnsciencepub.com

Antioxidant Activity : In certain legumes, beta-alanine is a component of homoglutathione, a tripeptide that plays a role in detoxifying heavy metals and reactive oxygen species. frontiersin.orgcdnsciencepub.com

Precursor for Essential Molecules : Beta-alanine is a precursor for the synthesis of pantothenate (Vitamin B5) and Coenzyme A, which are vital for numerous metabolic processes, including fatty acid synthesis and the tricarboxylic acid cycle. frontiersin.orgnih.gov

Table 2: Role of Beta-Alanine in Plant Stress Response

Stress Factor Plant Response Protective Mechanism Reference
Salinity Accumulation of beta-alanine Osmoprotection (as beta-alanine betaine) mdpi.comnih.gov
Drought Increased beta-alanine levels Generic stress response frontiersin.orgnih.gov
Heat Shock Elevated beta-alanine levels Generic stress response frontiersin.orgnih.gov
Heavy Metals Accumulation of beta-alanine Detoxification (as homoglutathione) frontiersin.orgcdnsciencepub.com
Hypoxia Accumulation of beta-alanine Generic stress response frontiersin.orgnih.gov

Impact of Beta-Alanine on Nitrogen Utilization Efficiency in Plants

Nitrogen is a crucial nutrient for plant growth and productivity, and improving nitrogen use efficiency (NUE) in crops is a major goal in sustainable agriculture. While much of the research on NUE has focused on proteinogenic amino acids like L-alanine, the metabolism of beta-alanine is also implicated in nitrogen utilization. frontiersin.orgnih.gov

Studies have shown that the overexpression of alanine (B10760859) aminotransferase (AlaAT), an enzyme that catalyzes the reversible transamination between L-alanine and 2-oxoglutarate, can improve NUE in crops like canola, rice, and wheat. frontiersin.org While this research primarily focuses on L-alanine, it highlights the importance of amino acid metabolism in nitrogen assimilation and transport. Beta-alanine metabolism is interconnected with primary nitrogen metabolism, and its role as a nitrogen storage compound has been suggested. nih.gov Further research into the specific role of beta-alanine and its metabolic pathways in nitrogen uptake, assimilation, and remobilization could unveil new strategies for enhancing NUE in crop plants.

In Vitro Cellular Research

Beta-Alanine Supplementation in Cell Culture Media to Prevent Acidification and Improve Viability

One of the primary functions of beta-alanine in cellular metabolism is its role as a precursor to carnosine. sigmaaldrich.com Carnosine acts as an intracellular buffer, helping to neutralize the buildup of hydrogen ions that can lead to cellular acidification. sigmaaldrich.com In cell culture environments, metabolic processes can lead to a drop in pH, creating an acidic environment that is detrimental to cell growth and viability. Supplementing cell culture media with beta-alanine can enhance the synthesis of carnosine within the cells, thereby improving their buffering capacity. sigmaaldrich.comnih.gov This helps to maintain a stable intracellular pH, which is crucial for optimal cellular function and survival.

Research has shown that the metabolism of beta-alanine can lead to an increase in extracellular pH. mdpi.com For instance, in studies involving Pseudomonas putida Y-9, the metabolism of beta-alanine resulted in the consumption of H+, leading to a gradual increase in the pH of the external medium. mdpi.com While not directly in mammalian cell culture, this demonstrates the principle of how beta-alanine metabolism can influence pH. The suppression of glycolytic and oxidative metabolism by beta-alanine can also contribute to a reduction in the production of acidic byproducts, further preventing acidification. medchemexpress.com

Key Findings on Beta-Alanine and Cellular AcidificationReference
Serves as a precursor for the synthesis of carnosine, an intracellular buffer. sigmaaldrich.com
Carnosine helps regulate pH levels by neutralizing hydrogen ions. sigmaaldrich.com
Beta-alanine metabolism can lead to a sustained increase in extracellular pH. mdpi.com
Can suppress glycolytic and oxidative metabolism, reducing acidic byproduct formation. medchemexpress.com

Cytoprotective Roles of Beta-Alanine in Cells Exposed to Hypoxic Stress

Hypoxic stress, a condition of low oxygen availability, can cause significant injury to cells. Research has indicated that beta-alanine possesses cytoprotective properties against such damage. Studies on isolated rat hepatocytes and perfused rat livers have demonstrated that beta-alanine can protect against hypoxic injury. nih.gov

In these studies, perfusion with a hypoxic buffer led to an increase in liver weight and the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. The addition of beta-alanine to the perfusion buffer completely prevented both of these effects. nih.gov Histological examinations confirmed these findings, showing that beta-alanine blocked the uptake of trypan blue, a stain used to identify non-viable cells. nih.gov

The protective mechanism of beta-alanine in hypoxic conditions appears to be linked to its ability to interfere with Na+ accumulation induced by hypoxia. nih.gov By preventing this sodium overload, beta-alanine helps to maintain ion homeostasis and increases the liver's resistance to the osmotic stress that occurs during hypoxia. nih.gov This cytoprotective role is crucial for cell survival under low-oxygen conditions. While carnosine, synthesized from beta-alanine, is a known intramuscular buffer against exercise-induced acidosis, which can be exacerbated in hypoxic conditions, direct evidence from cellular studies points towards the modulation of ion homeostasis as a key protective mechanism of beta-alanine itself. nih.govnih.gov

Cytoprotective Effects of Beta-Alanine in HypoxiaExperimental ModelKey FindingsReference
Prevention of LDH leakage and weight increaseIsolated perfused rat liversBeta-alanine completely prevented signs of hypoxic injury. nih.gov
Blocking of trypan blue stainingLiver parenchymal and sinusoidal cellsIndicated preservation of cell viability. nih.gov
Interference with Na+ accumulationIsolated hepatocytesRevealed the mechanism of protection against hypoxic stress. nih.gov
Increased resistance to osmotic stressIsolated perfused rat liversDemonstrated enhanced cellular resilience during hypoxia. nih.gov

Comparative Analysis of L-Alanine and Beta-Alanine Production Methods

The industrial production of L-alanine and beta-alanine utilizes both chemical and biological methods. The choice of method often depends on factors such as cost, efficiency, desired purity, and environmental impact.

L-Alanine Production:

Historically, the industrial production of L-alanine has heavily relied on an enzymatic process. nih.govresearchgate.net This method involves the decarboxylation of L-aspartic acid, which is itself often produced from petroleum-derived fumarate. nih.gov While this enzymatic process is highly efficient, with yields exceeding 90%, its reliance on petroleum-based substrates is a significant drawback. nih.gov

More recently, microbial fermentation has emerged as a promising alternative for L-alanine production from renewable biomass. nih.govdntb.gov.ua This method uses microorganisms, either native strains or genetically engineered ones, to convert sugars into L-alanine. Although native strains often have low yields, metabolic engineering has led to the development of strains capable of high-titer L-alanine production. nih.gov Other methods for L-alanine production include chemical synthesis and hydrolytic extraction, though these are often associated with poor quality, complex processes, and environmental pollution. magtech.com.cn

Beta-Alanine Production:

The production of beta-alanine also involves both chemical and biological routes. nih.govalfa-chemistry.com Chemical synthesis methods are well-developed but often require extreme reaction conditions, such as high temperatures and pressures, as well as strongly acidic or alkaline environments. nih.govresearchgate.net These conditions can lead to the formation of byproducts and high energy consumption. nih.govfrontiersin.org A common industrial chemical synthesis route is the reaction of ammonia with β-propiolactone. wikipedia.org

Biological methods for beta-alanine production, including enzymatic conversion and whole-cell synthesis, are gaining traction due to their milder reaction conditions, lower production costs, and environmental friendliness. nih.govalfa-chemistry.com These "green" methods are becoming the focus of research for industrial-scale production. nih.gov Biosynthetically, beta-alanine is formed from the degradation of dihydrouracil (B119008) and carnosine. wikipedia.org

Production MethodL-AlanineBeta-Alanine
Chemical Synthesis Can be prepared from acetaldehyde and ammonium (B1175870) chloride via the Strecker reaction or from ammonolysis of 2-bromopropanoic acid. wikipedia.org Often results in poor quality and environmental pollution. magtech.com.cnIndustrially produced by the reaction of ammonia with β-propiolactone. wikipedia.org Methods are well-developed but require extreme conditions and have high energy consumption. nih.govresearchgate.net
Enzymatic Conversion Traditionally produced by the decarboxylation of L-aspartic acid. nih.gov Highly efficient with yields over 90%. nih.govUtilizes free enzymes to catalyze the direct synthesis of beta-alanine. frontiersin.org
Microbial Fermentation / Whole-Cell Synthesis An alternative route using renewable biomass. nih.govdntb.gov.ua Metabolic engineering has improved yields from microbial strains. nih.govUses microorganisms or engineered bacteria to catalyze the conversion of substrates to beta-alanine. frontiersin.org Offers mild reaction conditions and is environmentally friendly. alfa-chemistry.com
Natural Biosynthesis Synthesized from pyruvate (B1213749) and branched-chain amino acids. wikipedia.orgFormed by the degradation of dihydrouracil and carnosine. wikipedia.org

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Pathways

While the primary metabolic pathways for L-alanine and β-alanine are well-established, significant opportunities exist for discovering novel metabolic routes and interconnections. L-alanine is primarily synthesized from pyruvate (B1213749) and can be catabolized back to pyruvate, linking it directly to glycolysis and the citric acid cycle. smpdb.ca β-alanine is synthesized through the degradation of dihydrouracil (B119008) and carnosine and can be metabolized to malonate-semialdehyde, which can enter fatty acid biosynthesis. wikipedia.orgontosight.ai

Future research will likely focus on identifying alternative, or "promiscuous," enzymatic pathways. A recent study on the bacterium Acinetobacter baylyi revealed a novel β-alanine biosynthetic pathway that functions independently of the known PanD enzyme (L-aspartate decarboxylase). nih.gov This pathway utilizes promiscuous enzymes, including a 2,4-diaminobutyrate aminotransferase and a 2,4-diaminobutyrate decarboxylase, to produce β-alanine. nih.gov The discovery suggests that such alternative routes, driven by enzymes with broad substrate specificity, may be more widespread in prokaryotes than previously thought. nih.gov

Further investigation is needed to explore whether similar undiscovered pathways exist in other organisms, including eukaryotes. Research into transamination reactions, where β-alanine's amino group is transferred to a keto acid to form L-alanine and malonate-semialdehyde, also presents a frontier for discovery. ontosight.ai Understanding the enzymes that catalyze this link and the physiological conditions under which this pathway is active could reveal new regulatory nodes connecting amino acid, glucose, and fatty acid metabolism. The breakdown of β-alanine into other compounds, including L-alanine, is defined as a specific metabolic process, yet the enzymes and regulation governing it in various tissues remain to be fully characterized. ebi.ac.uk

Advanced Enzymatic Engineering for Biosynthesis

The industrial production of L-alanine and β-alanine is increasingly shifting from chemical synthesis to more sustainable biocatalytic methods. nih.govresearchgate.net L-alanine has traditionally been produced via the enzymatic decarboxylation of L-aspartate. nih.gov Similarly, β-alanine can be synthesized from L-aspartate or fumaric acid using enzymes like L-aspartate-α-decarboxylase (ADC) and aspartate ammonia-lyase (AspA). researchgate.netfrontiersin.org

The future of biosynthesis for these amino acids lies in advanced enzymatic engineering and metabolic engineering of microorganisms. Key areas of research include:

Enzyme Cascade Systems: Developing efficient one-pot, multi-enzyme cascades can improve yield and reduce costs. For instance, a two-enzyme cascade using AspA and ADC allows for the synthesis of β-alanine from the inexpensive substrate fumaric acid. frontiersin.org Future work will focus on optimizing the stoichiometry and spatial organization of these enzymes to prevent the buildup of inhibitory intermediates.

Protein Engineering: Computational and bioinformatic approaches are being used to redesign enzymes for enhanced activity, stability, and substrate specificity. researchgate.net For example, the thermostable enzyme AspB from Bacillus sp. is being engineered to improve its ability to produce β-amino acids. researchgate.net Future efforts will target key enzymes like ADC to improve their catalytic efficiency and reduce feedback inhibition, which currently limits product concentration. researchgate.net

Metabolic Engineering of Host Strains: Creating "cell factories" by engineering microorganisms like Escherichia coli or Corynebacterium glutamicum is a major goal. nih.govresearchgate.net This involves not only overexpressing key biosynthetic enzymes but also deleting competing metabolic pathways to channel metabolic flux towards the desired product. For L-alanine, this includes engineering strains to efficiently utilize renewable biomass like sugars instead of petroleum-based precursors. nih.gov For β-alanine, this involves heterologous expression of enzymes like ADC in robust industrial hosts. researchgate.net

EnzymeSubstrate(s)ProductRole in Biosynthesis
L-aspartate-β-decarboxylaseL-Aspartic AcidL-AlanineTraditional enzymatic production of L-alanine. nih.gov
L-aspartate-α-decarboxylase (ADC)L-Aspartic Acidβ-AlanineKey enzyme for converting L-aspartate to β-alanine. researchgate.netfrontiersin.org
Aspartate ammonia-lyase (AspA)Fumaric AcidL-Aspartic AcidUsed in a cascade with ADC to produce β-alanine from fumaric acid. frontiersin.org
2,4-diaminobutyrate aminotransferase (Dat)2,4-diaminobutyrate3-aminopropanalPart of a novel, alternative pathway for β-alanine synthesis in some bacteria. nih.gov
2,4-diaminobutyrate decarboxylase (Ddc)2,4-diaminobutyrate1,3-diaminopropanePart of a novel, alternative pathway for β-alanine synthesis in some bacteria. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the complex roles of L-alanine and β-alanine in health and disease, researchers are moving towards systems biology approaches. nih.gov The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological processes that cannot be achieved by studying molecules in isolation. nih.gov

A pioneering study demonstrated the power of this approach by re-evaluating the role of β-alanine metabolism in cellular inflammation. mdpi.com By integrating multi-omics data from lipopolysaccharide (LPS)-stimulated cells, researchers identified the β-alanine metabolism pathway as a significant, yet previously overlooked, player in the inflammatory response. mdpi.com This integrated analysis led to the identification of a metabolite in this pathway, ureidopropionic acid, as a novel anti-inflammatory compound. mdpi.com

Future research will expand the application of multi-omics to:

Map Comprehensive Interaction Networks: By combining genomic data (e.g., GWAS) with transcriptomic, proteomic, and metabolomic data, researchers can construct detailed network models that link genetic predispositions to metabolic outcomes involving alanine (B10760859) and its derivatives. nih.gov

Identify Novel Biomarkers and Therapeutic Targets: A systems-level understanding can uncover key regulatory points in metabolic pathways that could serve as biomarkers for disease diagnosis or as targets for therapeutic intervention. nih.gov For example, tracing how changes in gene expression affect the levels of L-alanine, β-alanine, and carnosine could provide insights into metabolic disorders or age-related diseases.

Understand Host-Microbiome Interactions: The gut microbiome contributes significantly to host metabolism. Multi-omics approaches can be used to decipher how microbial metabolism influences the availability and synthesis of L-alanine and β-alanine in the host, and how this, in turn, affects physiological processes. nih.gov

Development of Novel Analytical Tools for In Vivo Studies

Studying the dynamics of L-alanine and β-alanine metabolism in vivo is crucial for translating basic research into practical applications. While current methods, such as analyzing blood samples or muscle biopsies, provide valuable snapshots, they are often invasive and lack real-time temporal resolution. nih.govnih.gov

The future in this area lies in the development of novel analytical tools capable of non-invasive, real-time monitoring of these amino acids and their metabolites within a living organism. Key areas for development include:

Advanced Biosensors: Creating genetically encoded or synthetic biosensors that can detect cellular concentrations of L-alanine or β-alanine in real-time. These sensors could be expressed in specific cell types or tissues to monitor metabolic fluxes in response to various stimuli.

Non-Invasive Imaging Techniques: Developing novel imaging agents for techniques like Positron Emission Tomography (PET) or Magnetic Resonance Spectroscopy (MRS). Isotope-labeled versions of L-alanine and β-alanine could be used to trace their uptake, biodistribution, and incorporation into other molecules (like carnosine) non-invasively, providing a dynamic view of their metabolism in different organs. nih.gov

High-Sensitivity Mass Spectrometry: Advancing mass spectrometry techniques to improve the detection and quantification of low-abundance metabolic intermediates in vivo. This would allow for a more detailed mapping of metabolic pathways and the identification of subtle metabolic shifts associated with disease or nutritional interventions.

Microfluidic Sampling Systems: Coupling microdialysis or other micro-sampling techniques with highly sensitive analytical platforms could enable near-continuous monitoring of L-alanine and β-alanine levels in the interstitial fluid of specific tissues, such as muscle or brain, offering a window into local metabolic activity.

These advanced tools will be critical for understanding the precise mechanisms by which β-alanine supplementation impacts muscle physiology and for exploring the systemic effects of modulating L-alanine and β-alanine pathways. nih.govresearchgate.net

Q & A

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Perform meta-analysis of existing studies (systematic review protocols in ) to identify confounding variables (e.g., cell line heterogeneity, dosing protocols). Replicate key experiments with standardized conditions (e.g., ATCC cell lines, ISO-compliant buffers). Apply statistical reconciliation (e.g., Bayesian analysis) to account for inter-lab variability .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What mechanistic studies are needed to clarify the dual role of this compound in oxidative stress and cellular energy metabolism?

  • Methodological Answer : Use isotope-labeled tracers (¹³C-beta-alanine) to track metabolic flux in mitochondrial assays. Combine siRNA knockdown of key enzymes (e.g., carnosine synthase) with redox profiling (GSH/GSSG ratios) to establish causality. Validate findings in in vivo models (e.g., zebrafish larvae) using targeted metabolomics 14 .
    专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了
    01:30

Q. How to integrate computational models with experimental data for predicting this compound interactions in complex biological systems?

  • Methodological Answer : Develop QSAR models using molecular descriptors (e.g., logP, polar surface area) and docking simulations (AutoDock Vina). Validate predictions via SPR (surface plasmon resonance) for binding affinity and MD (molecular dynamics) for conformational stability. Cross-reference with transcriptomic datasets (e.g., GEO repositories) to identify pathway-level effects .
    AI助科研之如何使用在问辅助实验(六)
    01:26

Methodological Best Practices

  • Literature Review : Use Boolean operators in Google Scholar (e.g., "this compound" AND "oxidative stress" NOT "supplement") to filter non-academic sources. Prioritize peer-reviewed studies with full experimental details .

    使用Google Scholar进行搜索
    02:39
  • Data Contradiction Analysis : Apply the TRIZ principle (theory of inventive problem-solving) to isolate conflicting variables. For example, conflicting bioavailability data may arise from differences in intestinal permeability assays (e.g., Caco-2 vs. ex vivo models) .

  • Ethical Reporting : Disclose all negative results and methodological limitations (e.g., batch variability in synthetic batches) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.